trans-Cyclopentane-1,2-dicarboxylic acid
Overview
Description
Trans-cyclopentane-1,2-dicarboxylic acid is a chemical compound that is part of the cycloalkane family, characterized by a cyclopentane ring with two carboxylic acid groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential as a bio-isostere for carboxylic acid functional groups, which are commonly found in drug molecules .
Synthesis Analysis
The synthesis of trans-cyclopentane-1,2-dicarboxylic acid derivatives has been explored in the context of drug design. For instance, hydroxamic derivatives of trans-1,2-cyclopentanedicarboxylic acid have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme, showing promising results . Additionally, novel diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids have been synthesized through a sequence of reactions including Diels-Alder reactions and oxidative cleavage, ensuring proper stereochemistry .
Molecular Structure Analysis
The molecular structure of trans-cyclopentane-1,2-dicarboxylic acid and its derivatives has been studied using various techniques. For example, the conformational preferences of a related compound, 1-amino-2-phenylcyclopentane-1-carboxylic acid, have been investigated using DFT calculations, revealing that the conformational space of the cis stereoisomer is more restricted than that of the trans derivative . Additionally, the crystal structures of inclusion compounds of related dicarboxylic acid hosts with ethanol guests have been determined by X-ray diffraction, providing insights into the molecular geometries and host-guest interactions .
Chemical Reactions Analysis
The chemical reactivity of cyclopentane carboxylic acids has been studied, particularly in the context of isomerization reactions. The cis-trans isomerization of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions has been investigated, with the cyclopentane homologue affording synthetically useful amounts of the trans acid . This type of reaction is important for the synthesis of various stereoisomers of cyclopentane-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane-1,2-dicarboxylic acid derivatives have been compared to those of other carboxylic acid isosteres. Cyclopentane-1,3-diones, for example, have been shown to exhibit pKa values typically in the range of carboxylic acids, suggesting their potential as a novel isostere for the carboxylic acid functional group . The acidity, tautomerism, and geometry of hydrogen bonding of cyclopentane-1,2-diones have also been evaluated, with certain derivatives demonstrating potent antagonist activity against the thromboxane A2 prostanoid receptor, comparable to that of the parent carboxylic acid .
Scientific Research Applications
Synthesis of Chiral Ligands and Receptors : trans-Cyclopentane-1,2-diamine, a related compound, is used in the synthesis of chiral ligands and receptors. Recent advancements in synthetic approaches have renewed interest in this chiral motif for broad applications (González‐Sabín, Rebolledo, & Gotor, 2009).
Synthesis of Cis-Apocamphoric Acids : This compound is involved in the synthesis of various acids like cis-cyclopentane-1,3-dicarboxylic acid and cis-cyclohexane-1,3-dicarboxylic acid, which are significant in pharmaceuticals (Camps & Jaime, 1981).
Preparation of Dihydropyrimidin-4(3H)-one Enantiomers : The compound is used in the preparation of cycloalkane-fused dihydropyrimidin-4-one enantiomers, vital in medicinal chemistry (Szakonyi et al., 1998).
Isomerisation Studies : Isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids, including cyclopentane derivatives, is studied under basic conditions, which is crucial for understanding reaction mechanisms in organic synthesis (Gyarmati et al., 2006).
Separation of Isomers : High-performance liquid chromatography is used for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, important in analytical chemistry and pharmaceutical quality control (Péter & Fülöp, 1995).
Plasticizer Identification : The compound's derivatives, like diisononyl cyclohexane-1,2-dicarboxylate, are identified in new generation plasticizers, indicating its importance in material science and environmental studies (Dziwiński, Poźniak, & Lach, 2017).
Condensation with Carbon Monoxide : Cyclopentane derivatives, including cyclopentanecarboxylic acid, are produced by condensing cycloalkanes with carbon monoxide, an important reaction in organic synthesis (Balaban & Nenitzescu, 1960).
properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclopentane-1,2-dicarboxylic acid | |
CAS RN |
1461-97-8 | |
Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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